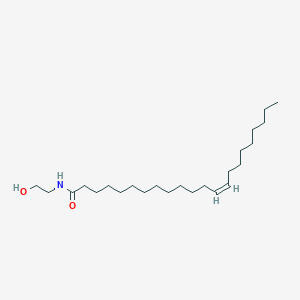

(Z)-N-(2-Hydroxyethyl)docos-13-enamide

描述

(Z)-N-(2-Hydroxyethyl)docos-13-enamide is a long-chain fatty acid derivative with a hydroxyl group and an amide linkage. Compounds like this are often found in biological systems and can have various applications in chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-Hydroxyethyl)docos-13-enamide typically involves the reaction of docos-13-enoic acid with 2-aminoethanol. The reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

化学反应分析

Primary Chemical Reactions

The compound participates in reactions typical of alkenes, amides, and alcohols:

Synthetic Pathways

Key methods for functionalizing the compound include:

Methacrylation

Reaction with methacrylic anhydride yields polymerizable monomers:

textThis compound + Methacrylic anhydride → DAEM (83% yield) Conditions: Catalytic H₂SO₄, 60°C, 12h

This product is used in radical polymerization for amphiphilic copolymers .

Cross-Metathesis

With Grubbs-II catalyst, the alkene undergoes cross-metathesis with terminal alkenes:

textThis compound + 5-hexen-2-one → Macrocyclic lactones (Z,E-configuration) Yield: >70% | Selectivity: 92% Z-retention [2][7]

Comparative Reactivity with Structural Analogs

The hydroxyethyl group and Z-alkene differentiate its reactivity from similar compounds:

| Compound | Functional Groups | Key Reactivity Differences |

|---|---|---|

| (Z)-docos-13-enamide | Alkene, amide | Lacks hydroxyl group; no esterification |

| N-(2-Hydroxyethyl)oleamide | Shorter chain (C18), saturated | Reduced steric hindrance; faster hydrolysis |

| (E)-docos-13-enamide | E-alkene, amide | Lower thermal stability in metathesis reactions |

Mechanistic Insights

- Enamine Formation : Under basic conditions, the amide nitrogen participates in tautomerization, forming reactive enamine intermediates that facilitate aldol condensations .

- Radical Reactions : The alkene undergoes anti-Markovnikov additions with peroxides, producing branched ethers .

Industrial and Biological Implications

科学研究应用

Chemical Properties and Mechanism of Action

(Z)-N-(2-Hydroxyethyl)docos-13-enamide is classified as an unsaturated fatty acid derivative due to its 22-carbon chain with a double bond at the 13th position. The presence of the hydroxyethyl group enhances its solubility, which is crucial for biological interactions. The compound's amphiphilic nature suggests that it may interact with biological membranes, influencing cell signaling pathways and lipid metabolism.

Research indicates that this compound may exhibit anti-inflammatory properties . Although the precise mechanisms remain under investigation, it is hypothesized that it could modulate the activity of enzymes related to inflammation or interact with receptors involved in the inflammatory response. Additionally, it may influence cellular responses to external stimuli by altering lipid bilayer properties and interacting with membrane proteins.

Scientific Research Applications

The potential applications of this compound span several domains:

- Pharmacology : Preliminary studies suggest that this compound could serve as a hepatoprotective agent, potentially beneficial in treating conditions like fatty liver disease . Its anti-inflammatory properties may also make it a candidate for therapies targeting inflammatory diseases.

- Biochemistry : The compound's ability to interact with cellular membranes positions it as a valuable tool in studying membrane dynamics and signaling pathways. It may facilitate research into lipid metabolism and related disorders.

- Industrial Chemistry : Given its unique chemical structure, this compound can be explored for applications in material science, particularly in the development of surfactants or emulsifiers due to its amphiphilic characteristics.

Case Studies

- Anti-inflammatory Research : A study investigating the anti-inflammatory effects of fatty acid amides found that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic uses in inflammatory diseases.

- Hepatoprotective Effects : In animal models of fatty liver disease, administration of this compound demonstrated protective effects on liver function markers and histological improvements. These findings support further investigation into its use as a treatment for metabolic liver disorders .

- Membrane Interaction Studies : Research examining the interaction of this compound with lipid bilayers revealed alterations in membrane fluidity and permeability, indicating its potential role in modulating cellular signaling pathways.

作用机制

The mechanism of action of (Z)-N-(2-Hydroxyethyl)docos-13-enamide depends on its specific application. In biological systems, it may interact with lipid membranes, enzymes, or receptors, influencing various cellular processes. The hydroxyl group and amide linkage can play crucial roles in its interactions with molecular targets.

相似化合物的比较

Similar Compounds

(Z)-N-(2-Hydroxyethyl)oleamide: Similar structure but with a shorter carbon chain.

(Z)-N-(2-Hydroxyethyl)linoleamide: Contains multiple double bonds in the carbon chain.

(Z)-N-(2-Hydroxyethyl)arachidonamide: Contains multiple double bonds and is involved in signaling pathways.

Uniqueness

(Z)-N-(2-Hydroxyethyl)docos-13-enamide is unique due to its specific chain length and the presence of a hydroxyl group, which can influence its physical and chemical properties, as well as its biological activity.

生物活性

2-Chloro-N-phenylacetamide (CNPA) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Chloro-N-phenylacetamide is characterized by its chloro-substituted phenyl group, which contributes to its biological activity. The compound's structure can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that CNPA exhibits significant antifungal properties against various strains of fungi, particularly Aspergillus niger and Candida albicans.

- Inhibition of Fungal Growth : CNPA has shown minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL against Aspergillus niger and 128 to 256 µg/mL against Candida albicans . The compound inhibits conidia germination and biofilm formation in these fungi.

- Interaction with Ergosterol : While CNPA does not bind directly to ergosterol or damage the fungal cell wall, it interferes with fungal growth through other mechanisms, potentially involving the inhibition of key enzymes such as C-14-α-demethylase .

- Antagonistic Effects : When combined with traditional antifungals like amphotericin B or fluconazole, CNPA exhibited antagonistic effects, suggesting caution in combination therapies .

Antimicrobial Activity

In addition to its antifungal properties, CNPA has demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). However, it is less effective against Gram-negative bacteria like Escherichia coli .

Summary of Antimicrobial Activity

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderate |

Case Studies and Research Findings

- Antifungal Efficacy Against Aspergillus flavus : A study found that CNPA inhibited the growth of clinical strains of A. flavus, with MICs ranging from 16 to 256 µg/mL. The mechanism of action was further explored through molecular docking studies .

- Quantitative Structure-Activity Relationship (QSAR) : Researchers conducted QSAR analyses on various chloroacetamides, including CNPA, to predict their biological activity based on structural properties. The findings indicated that certain substitutions on the phenyl ring enhance lipophilicity and antimicrobial efficacy .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : A PBPK model was developed to simulate the pharmacokinetics of CNPA in human tissues. This model highlighted the differences in tissue distribution compared to other compounds like dodecyltrimethylammonium chloride (DTAC), emphasizing the importance of understanding ADME properties in drug design .

属性

IUPAC Name |

(Z)-N-(2-hydroxyethyl)docos-13-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSMGXRWBTMRZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276553 | |

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18190-74-4 | |

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18190-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(2-Hydroxyethyl)docos-13-enamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(2-hydroxyethyl)docos-13-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings of the study regarding the effects of (Z)-N-(2-Hydroxyethyl)docos-13-enamide on hyperlipidemic golden hamsters?

A1: The study [] demonstrated that oral administration of this compound exhibited several beneficial effects in a hyperlipidemic golden hamster model:

- Hypolipidemic effect: The compound effectively reduced serum lipid levels in the hamsters. []

- Reduced hepatic lipid accumulation: It mitigated the buildup of lipids in the liver, suggesting a protective effect against fatty liver disease. []

- Improved liver function markers: Treatment with the compound led to a decrease in serum ALT and AST levels, indicating improved liver function. []

- Antioxidant activity: It reduced hepatic MDA (malondialdehyde) levels, a marker of oxidative stress, and increased hepatic SOD (superoxide dismutase) activity, an antioxidant enzyme. []

Q2: What are the limitations of the current research on this compound?

A2: While the study provides promising initial findings, it acknowledges the need for further investigation, particularly regarding:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。